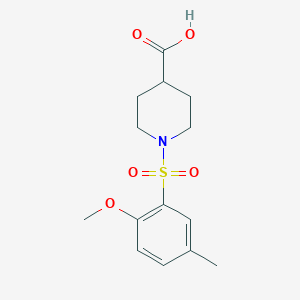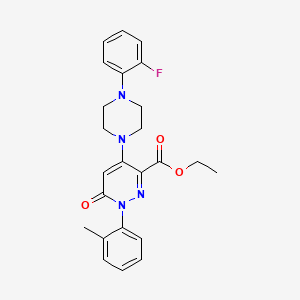![molecular formula C14H14BrN5OS B2361818 4-Bromo-1-methyl-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-phenylpyrazol-3-one CAS No. 1022526-47-1](/img/structure/B2361818.png)
4-Bromo-1-methyl-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-phenylpyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a compound often involves multiple steps, each requiring specific reagents and conditions. The synthesis of this compound would likely involve the formation of the triazole ring, the introduction of the bromo and methyl groups, and the coupling of these groups with the phenyl and pyrazolone rings .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups. For example, the bromo group is a good leaving group, and the triazole ring can act as a nucleophile or a ligand in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined using various analytical techniques. These properties can influence how the compound is handled, stored, and used .Scientific Research Applications
Cyclization and Pharmacological Properties
A study explored the cyclization of certain compounds, including 4-methyl-4H-1,2,4-triazole-3-thiol, to form various derivatives. These derivatives demonstrated significant effects on the central nervous system in mice, highlighting potential pharmacological applications (Maliszewska-Guz et al., 2005).
Antimicrobial and Pharmacological Properties
Another research focused on synthesizing new derivatives of 1,2,4-triazole and investigating their antimicrobial activities. Some of these compounds, related to 4-Bromo-1-methyl-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-phenylpyrazol-3-one, also exhibited effects on the central nervous system in mice (Popiołek et al., 2011).
Synthesis of Heterocyclic Derivatives
Research on the preparation of 4-bromo-3-phenylpyrazol-5-ylhydrazonyl chlorides and 1,2,4-triazol-5-ylhydrazonyl chlorides involved the synthesis of new heterocyclic derivatives. These compounds could have potential applications in various fields of chemistry and pharmacology (Elnagdi et al., 1980).
Electron-Attracting Power of Nitrogen Atoms
A study conducted kinetic reactions involving bromo-N-methyl-tetrazoles and -triazoles, including compounds similar to this compound, to investigate the electron-attracting power of nitrogen atoms in five-membered rings (Barlin, 1967).
Antiproliferative and Antilipolytic Activities
The synthesis of a series of benzene derivatives, including compounds related to this compound, was carried out to evaluate their antiproliferative activity against obesity-related colorectal cells and inhibition of pancreatic lipase. This indicates potential therapeutic applications in obesity and cancer treatment (Shkoor et al., 2021).
Antimicrobial Activities of Triazole Derivatives
A study on the synthesis of new 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives, closely related to the subject compound, demonstrated their antimicrobial activities. This suggests potential for developing new antimicrobial agents (Demirbaş et al., 2009).
Antifungal Activities
Research on the synthesis of new triazol compounds containing a thiophen ring, related to the compound , revealed their potential as antifungal agents. This highlights the compound's possible use in combating fungal infections (Chu et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-1-methyl-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN5OS/c1-18-9-16-17-14(18)22-8-11-12(15)13(21)20(19(11)2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQDYSKBGDUPHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,5-Dimethylbenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2361736.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2361737.png)

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl thiophene-2-carboxylate](/img/structure/B2361742.png)




![N-(2,4-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2361752.png)
![3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2361754.png)
![N-(3-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2361755.png)
![4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2361756.png)

![3-(3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-6-phenylpyridazine](/img/structure/B2361758.png)
